molecular formula C8H2F8 B3041308 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene CAS No. 27059-24-1

1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene

Cat. No.: B3041308
CAS No.: 27059-24-1
M. Wt: 250.09 g/mol
InChI Key: AZSBRCDLVFIMRD-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the benzene ring and a trifluoroethyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene typically involves the following steps:

    Starting Material: The synthesis begins with pentafluorobenzene.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves reacting pentafluorobenzene with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of pentafluorobenzene and 2,2,2-trifluoroethyl chloride.

    Catalyst Recycling: Efficient recycling of the Lewis acid catalyst to minimize waste and reduce costs.

    Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidation of the trifluoroethyl group yields carboxylic acids or aldehydes.

    Reduction Products: Reduction leads to the formation of partially or fully hydrogenated derivatives.

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound is studied for its potential use in bioimaging and as a probe in biological systems due to its fluorine content.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.

    Industry: It is used in the production of specialty chemicals, including fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene involves its interaction with molecular targets through its fluorine atoms and trifluoroethyl group. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentafluorobenzene: Lacks the trifluoroethyl group, making it less reactive in certain contexts.

    2,3,4,5,6-Pentafluorostyrene: Contains a vinyl group instead of a trifluoroethyl group, leading to different reactivity and applications.

    1,2,3,4,5-Pentafluoro-6-methylbenzene: Has a methyl group instead of a trifluoroethyl group, resulting in different chemical properties.

Uniqueness

1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene is unique due to the presence of both the pentafluorobenzene ring and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F8/c9-3-2(1-8(14,15)16)4(10)6(12)7(13)5(3)11/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSBRCDLVFIMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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